molecular formula C24H23N3O4S B11630524 Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11630524
M. Wt: 449.5 g/mol
InChI Key: ABAPTSWCWYUBCH-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include furan derivatives, cyano compounds, and dihydropyridine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: shares similarities with other dihydropyridine derivatives and furan-containing compounds.

Uniqueness

  • The unique combination of functional groups and structural features in PROP-2-EN-1-YL 5-CYANO-4-(FURAN-2-YL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE distinguishes it from other compounds. Its specific reactivity and potential applications make it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

prop-2-enyl 5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O4S/c1-4-11-31-24(29)21-16(3)26-23(18(13-25)22(21)19-6-5-12-30-19)32-14-20(28)27-17-9-7-15(2)8-10-17/h4-10,12,22,26H,1,11,14H2,2-3H3,(H,27,28)

InChI Key

ABAPTSWCWYUBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N

Origin of Product

United States

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